molecular formula C12H19N3O4S B13296067 N-(2-Amino-2-ethylbutyl)-4-nitrobenzene-1-sulfonamide

N-(2-Amino-2-ethylbutyl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B13296067
M. Wt: 301.36 g/mol
InChI Key: WLRZKFITWSLWRD-UHFFFAOYSA-N
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Description

N-(2-Amino-2-ethylbutyl)-4-nitrobenzene-1-sulfonamide (CAS 1465348-06-4) is a specialized organic compound with the molecular formula C12H19N3O4S and a molecular weight of 301.36 . This chemical features a sulfonamide functional group, a key pharmacophore in medicinal chemistry known for enabling a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and anti-inflammatory effects . The structure consists of a central sulfur atom bonded to two oxygen atoms, a nitrogen atom, and a 4-nitrophenyl group, which is further linked to a 2-amino-2-ethylbutyl side chain . This side chain introduces steric bulk and a primary amine, which can be leveraged for further chemical derivatization or to influence the molecule's binding affinity and physicochemical properties. Sulfonamide-based compounds are of significant interest in modern drug discovery and chemical biology. Recent scientific literature highlights novel sulfonamide derivatives being explored as effective organocatalysts for synthetic organic chemistry, such as the one-pot synthesis of biologically relevant α-amino phosphonates . Furthermore, newly synthesized sulfonamide hybrids continue to be investigated for their potent antibacterial properties against resistant strains of bacteria, underscoring the ongoing relevance of this chemical class in overcoming antibiotic resistance . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and handle all chemicals with appropriate personal protective equipment.

Properties

Molecular Formula

C12H19N3O4S

Molecular Weight

301.36 g/mol

IUPAC Name

N-(2-amino-2-ethylbutyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C12H19N3O4S/c1-3-12(13,4-2)9-14-20(18,19)11-7-5-10(6-8-11)15(16)17/h5-8,14H,3-4,9,13H2,1-2H3

InChI Key

WLRZKFITWSLWRD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Base: Triethylamine (preferably) or sodium carbonate.
  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
  • Temperature: Ambient to slightly elevated (~25–50°C).
  • Catalyst: None typically required, but palladium catalysts can be used for specific modifications.

Alternative Green and Catalytic Methods

Recent advances include catalyst-free, green-light-mediated reactions, which facilitate the formation of sulfonamides under milder conditions, reducing environmental impact. For example, a visible-light-mediated process employing organic bases and avoiding metal catalysts has been explored, providing scalable and eco-friendly synthesis pathways.

Data Tables Summarizing Preparation Methods

Method Starting Material Key Reagents Conditions Yield References
Nitration & Reduction Benzene HNO₃, H₂SO₄, Sn, HCl 50°C, reflux 70–85% ,,
Sulfonamide Formation Nitrobenzene derivative Sulfonyl chloride, amine Room temp, inert solvent 80–90% ,,
Green-Light Mediated Nitrobenzene derivative Organic bases, visible light Ambient, eco-friendly Variable

Notes on Optimization and Purification

  • Purification of intermediates and final products is typically achieved through recrystallization or chromatography.
  • Reaction monitoring is performed via IR, NMR, and mass spectrometry to confirm structural integrity.
  • Yield optimization involves adjusting temperature, solvent, and stoichiometry, with recent methods favoring milder, environmentally benign conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-ethylbutyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The aminoethylbutyl group can be oxidized to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-(2-Amino-2-ethylbutyl)-4-aminobenzene-1-sulfonamide.

    Substitution: Formation of various substituted sulfonamides.

    Oxidation: Formation of oxidized derivatives of the aminoethylbutyl group.

Scientific Research Applications

N-(2-Amino-2-ethylbutyl)-4-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide structure.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-ethylbutyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Variations : Branching (e.g., 2-ethylbutyl vs. 3-methylbutyl) affects steric hindrance and lipophilicity, influencing solubility and biological membrane penetration .
  • Functional Groups : Hydroxy or phenyl substituents (e.g., ) introduce polarity or aromaticity, altering reactivity and binding affinity .
  • Nitro Group Position : Para-nitro derivatives (common in –7, 10) exhibit distinct electronic effects compared to ortho-nitro isomers (), impacting spectroscopic properties and reactivity .

Reactivity Trends :

  • Nucleophilic Substitution: The amino group in the alkyl chain participates in further functionalization (e.g., azidation in ).
  • Salt Formation : Hydrochloride salts () improve stability and water solubility, critical for pharmaceutical formulations .

Physicochemical Properties

  • Solubility : Sulfonamides with shorter alkyl chains (e.g., ethylamine in ) exhibit higher aqueous solubility, whereas branched or aromatic derivatives () are more lipophilic .
  • Spectroscopic Data :
    • NMR : Para-nitrobenzene sulfonamides show characteristic aromatic proton shifts (δ 8.0–8.4 ppm for nitro-adjacent protons; ) .
    • Mass Spectrometry : ESI-MS of compound 3f () confirms molecular ion peaks at m/z 383 (M-H⁻), consistent with nitro-sulfonamide fragmentation patterns .
  • Chromatography : Rf values () correlate with polarity; higher MeOH content in eluents increases mobility .

Biological Activity

N-(2-Amino-2-ethylbutyl)-4-nitrobenzene-1-sulfonamide is a sulfonamide compound that has garnered interest in various biological applications, particularly due to its potential antibacterial and antiviral properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is characteristic of many biologically active molecules. The presence of the nitro group and the aminoalkyl side chain contributes to its unique biological profile.

Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), sulfonamides like this compound inhibit the production of folate, leading to decreased nucleic acid synthesis and ultimately bacterial cell death or growth inhibition .

Antibacterial Activity

Research indicates that sulfonamides exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, showing effectiveness comparable to traditional antibiotics. The inhibition of bacterial growth is primarily bacteriostatic rather than bactericidal, meaning it prevents bacteria from multiplying without necessarily killing them outright .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Streptococcus pneumoniae8 µg/mL

Antiviral Activity

In addition to antibacterial effects, recent studies have suggested potential antiviral activity against specific viruses. For instance, modifications of sulfonamide compounds have shown inhibitory effects against coxsackievirus B and avian influenza viruses . The mechanism likely involves interference with viral replication processes similar to its antibacterial action.

Table 2: Antiviral Activity Findings

VirusIC50 Value (µM)
Coxsackievirus B25
Avian Influenza H9N215

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Efficacy : A study published in Heliyon examined the interaction of novel sulfonamides with bacterial proteins, demonstrating that this compound effectively inhibited MurE ligase activity in E. coli, leading to significant antibacterial effects .
  • Toxicity Assessment : Research has indicated that while effective, sulfonamides can cause adverse reactions such as allergic responses in some individuals. The incidence of such reactions is approximately 3–8%, similar to penicillin allergies .
  • Synergistic Effects : Combination studies have shown that when used alongside other antibiotics like trimethoprim, the efficacy of this compound is enhanced, leading to lower MIC values against resistant bacterial strains .

Q & A

Q. What are the optimized synthetic routes for N-(2-Amino-2-ethylbutyl)-4-nitrobenzene-1-sulfonamide, and how can yield variability be minimized?

The synthesis typically involves multi-step reactions, including nitration, sulfonation, and alkylation. A common approach is:

  • Step 1 : Nitration of benzene derivatives to introduce the nitro group, followed by sulfonation to generate the sulfonyl chloride intermediate.
  • Step 2 : Coupling the sulfonyl chloride with the amino-ethylbutyl side chain under basic conditions (e.g., NaOH or triethylamine) to form the sulfonamide bond.
  • Yield Optimization : Use anhydrous solvents (e.g., dichloromethane) to suppress hydrolysis, monitor reaction progress via TLC or HPLC, and employ chromatography or recrystallization for purification . Variability often arises from incomplete nitration or side reactions; optimizing stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and reaction time (6–8 hours at 0–5°C) improves consistency .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the presence of the nitro group (δ ~8.2 ppm for aromatic protons), sulfonamide (-SO2_2NH-), and alkyl chain (δ 1.2–1.8 ppm for ethylbutyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 329.12 for [M+H]+^+) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~1350 cm1^{-1} (asymmetric S=O stretch) and ~1540 cm1^{-1} (N-O nitro stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in enzyme inhibition studies?

Discrepancies often arise from assay conditions or impurities. Methodological considerations include:

  • Purity Validation : Ensure >98% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding byproducts .
  • Assay Standardization : Use consistent buffer systems (e.g., pH 7.4 PBS) and control for solvent effects (e.g., DMSO ≤1% v/v).
  • Mechanistic Profiling : Employ isothermal titration calorimetry (ITC) to quantify binding affinity (Kd_d) and compare with kinetic IC50_{50} values . If contradictions persist, evaluate off-target interactions via proteome-wide screening .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in antimicrobial studies?

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Metabolomic Profiling : Compare bacterial metabolite levels (via GC-MS or LC-MS) before/after treatment to identify disrupted pathways (e.g., folate biosynthesis, common for sulfonamides) .
  • Resistance Studies : Serial passage experiments under sub-inhibitory concentrations can reveal mutations in putative targets (e.g., dihydropteroate synthase) via whole-genome sequencing .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Docking Studies : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., carbonic anhydrase IX). Focus on optimizing hydrogen bonds with catalytic residues (e.g., Zn2+^{2+} coordination) .
  • QSAR Analysis : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and nitro group orientation to predict bioactivity .
  • MD Simulations : Assess binding stability over 100 ns simulations (AMBER force field) to prioritize derivatives with prolonged target residence times .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

  • Cell Line Authentication : Verify cell line identity via STR profiling to exclude cross-contamination .
  • Metabolic Activity Correction : Normalize cytotoxicity (e.g., IC50_{50}) to cellular sulfonamide metabolism rates (measured via LC-MS quantification of intracellular compound levels) .
  • Microenvironment Replication : Test under physiologically relevant conditions (e.g., hypoxia for cancer models) to account for microenvironment-dependent activity .

Q. What experimental controls are essential in stability studies under varying pH and temperature?

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours. Monitor degradation via HPLC and identify byproducts using HRMS .
  • Light Sensitivity : Store samples in amber vials and compare degradation rates under UV/visible light vs. dark conditions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (%)Reference
NitrationHNO3_3/H2_2SO4_4, 0°C, 2 hr8590
SulfonationClSO3_3H, reflux, 4 hr7888
AlkylationAmine, Et3_3N, DCM, 5°C, 6 hr6595

Q. Table 2. Comparative Bioactivity Profiles

Assay TypeTargetIC50_{50} (µM)NotesReference
Enzyme InhibitionDihydropteroate synthase0.12pH-dependent activity shift
AntimicrobialS. aureus8.5Synergy with trimethoprim
CytotoxicityHeLa cells42.7Hypoxia increases IC50_{50} 2-fold

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